1-乙酰基-3-甲酰基-7-氮杂吲哚

描述

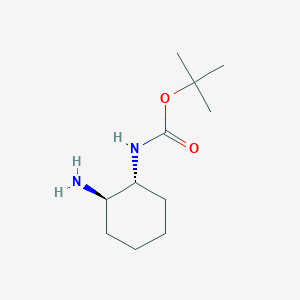

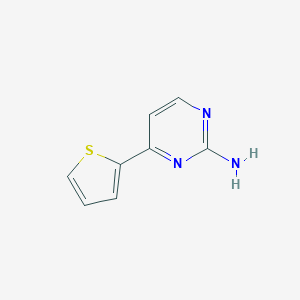

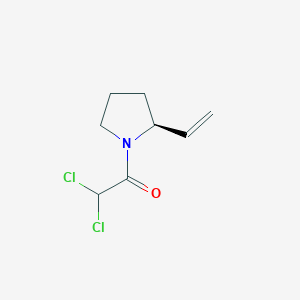

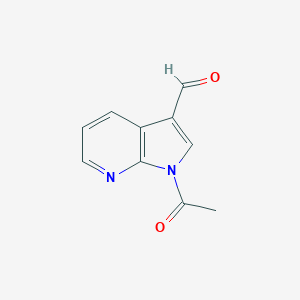

1-Acetyl-3-formyl-7-azaindole is a chemical compound derived from azaindole, which is a class of heterocyclic aromatic organic compounds. Azaindoles are analogs of indoles where a nitrogen atom replaces one of the carbons in the indole ring system. The specific modifications on the azaindole core, such as acetylation and formylation, can significantly alter the compound's chemical behavior and biological activity.

Synthesis Analysis

The synthesis of azaindole derivatives, including those with acetyl groups, has been explored in various studies. An effective procedure for acylation at the C-3 position of azaindoles has been demonstrated using acetyl chloride with AlCl3 in dichloromethane, which likely applies to the synthesis of 1-acetyl-3-formyl-7-azaindole . This method provides a straightforward approach to introduce acetyl groups to the azaindole framework.

Molecular Structure Analysis

The molecular structure of 1-acetyl-3-formyl-7-azaindole would consist of a 7-azaindole core with an acetyl group at the 1-position and a formyl group at the 3-position. The presence of these functional groups is expected to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Azaindole derivatives can undergo various chemical reactions, including further acylation. For instance, 1-acyl-4-methyl-7-azaindole derivatives can be synthesized through a multi-step process involving acylation, halogen replacement, and reduction . The presence of acetyl and formyl groups in 1-acetyl-3-formyl-7-azaindole suggests that it may also participate in similar reactions, with the potential for cleavage of the acetyl group under certain conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-acetyl-3-formyl-7-azaindole are not detailed in the provided papers, the properties of azaindole derivatives can be inferred. Azaindoles generally exhibit good stability and can be modified to improve their pharmacokinetic properties, such as oral bioavailability . The introduction of acetyl and formyl groups is likely to affect the solubility, melting point, and other physical properties of the compound.

Relevant Case Studies

The azaindole scaffold has been identified as a novel chemotype for CRTh2 receptor antagonists, with derivatives such as 7-azaindole-3-acetic acid showing potent and selective inhibition of human eosinophil shape change . Although not directly related to 1-acetyl-3-formyl-7-azaindole, this highlights the potential of azaindole derivatives in therapeutic applications. Additionally, the one-pot synthesis of various 7-azaindole derivatives demonstrates the versatility of this core structure in generating diverse compounds for potential drug discovery .

科学研究应用

肺动脉高压的治疗应用

1-乙酰基-3-甲酰基-7-氮杂吲哚作为氮杂吲哚家族的一部分,在治疗肺动脉高压 (PH) 方面显示出潜力。具体来说,氮杂吲哚衍生物已在体外证明了对低氧性肺血管收缩和肺动脉平滑肌细胞增殖的抑制作用。它们的治疗功效包括改善血流动力学和减少动物模型中的右心室肥大,表明由于有效的血管舒张和抗增殖作用,其在治疗 PH 中具有潜在应用 (Dahal 等人,2010)。

在药物发现中激酶抑制中的作用

氮杂吲哚衍生物,包括 1-乙酰基-3-甲酰基-7-氮杂吲哚,越来越多地用作激酶抑制剂,为药物发现和创新做出了重大贡献。这些衍生物靶向各种蛋白激酶,它们的功效源于它们模拟 ATP 的嘌呤环的能力,充当竞争性抑制剂。这些衍生物独特的结构和结合特性,在 X 射线晶体学数据的支持下,为设计更有效和更具选择性的抑制剂提供了见解 (Mérour 等人,2014)。

5-HT3 受体拮抗作用的潜力

1-乙酰基-3-甲酰基-7-氮杂吲哚的氮杂双环烷基乙酰胺衍生物已表现出作为 5-HT3(5-羟色胺-3)受体拮抗剂的活性。氮杂吲哚部分的修饰对于增强活性至关重要,表明其在开发针对血清素受体的新的治疗剂方面的潜力。这些发现对于设计旨在控制恶心和呕吐等病症的药物尤为重要,这些病症通常由 5-HT3 受体介导 (Kato 等人,1995)。

在癌症治疗中的应用

氮杂吲哚骨架在设计各种类型癌症的治疗剂中至关重要。1-乙酰基-3-甲酰基-7-氮杂吲哚的衍生物在临床前研究中显示出有希望的结果,充当激酶抑制剂并影响参与癌症进展的细胞通路。调节激酶活性的能力为开发靶向癌症疗法提供了一条途径,满足了对更有效和毒性更小的治疗方案的需求 (El-Gamal & Anbar,2017)。

属性

IUPAC Name |

1-acetylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7(14)12-5-8(6-13)9-3-2-4-11-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAZRVDLUPXTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1N=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143074.png)